molecular formula C10H16N4O3S2 B5448488 1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B5448488
M. Wt: 304.4 g/mol
InChI Key: KSDXTHWSHICFNA-UHFFFAOYSA-N
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Description

1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of 1-ethylsulfonylpiperidine-3-carboxylic acid with 2-amino-1,3,4-thiadiazole in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

Scientific Research Applications

1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer research, it may inhibit key enzymes involved in cell proliferation and survival, such as kinases and proteases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is unique due to the presence of both the thiadiazole and piperidine moieties, which contribute to its diverse biological activities. The ethylsulfonyl group further enhances its chemical reactivity and potential for modification, making it a versatile compound for various applications .

Properties

IUPAC Name

1-ethylsulfonyl-N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O3S2/c1-2-19(16,17)14-5-3-4-8(6-14)9(15)12-10-13-11-7-18-10/h7-8H,2-6H2,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDXTHWSHICFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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